molecular formula C8H8BrNO3 B13656490 6-Bromo-5-methoxy-2-methylnicotinic acid

6-Bromo-5-methoxy-2-methylnicotinic acid

Cat. No.: B13656490
M. Wt: 246.06 g/mol
InChI Key: VNRZQEYMDIYNHB-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 5th position, and a methyl group at the 2nd position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-2-methylnicotinic acid typically involves the bromination of 2-methoxynicotinic acid. The brominating reagent can be selected from N-bromosuccinimide (NBS) or elemental bromine. For instance, one method involves adding 20 kg of 2-methoxynicotinic acid to 100 kg of water in a 200-liter kettle, followed by the addition of 32 kg of NBS. The reaction is carried out at a temperature of 0-35°C for 16 hours, after which the product is obtained by centrifugal drying and solid drying .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-2-methylnicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound.

Scientific Research Applications

6-Bromo-5-methoxy-2-methylnicotinic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-methylnicotinic acid: Similar structure but with different substitution patterns.

    5-Bromo-2-methoxynicotinic acid: Another related compound with a different arrangement of functional groups.

Uniqueness

6-Bromo-5-methoxy-2-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

6-bromo-5-methoxy-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8BrNO3/c1-4-5(8(11)12)3-6(13-2)7(9)10-4/h3H,1-2H3,(H,11,12)

InChI Key

VNRZQEYMDIYNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)OC)Br

Origin of Product

United States

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